2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a compound belonging to the benzochromene family. Benzochromenes are significant due to their presence in many naturally occurring products and their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and pesticide activities . This compound is also valuable as a precursor in the synthesis of cosmetics and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. A common method includes the reaction of an aryl aldehyde, malononitrile, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalytic amount of triethylamine (Et3N) in acetonitrile (CH3CN) . The mixture is sonicated for 10-15 minutes to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of common reagents and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Hydroxynaphthalene-1,4-dione derivatives: Known for their fluorescent properties and applications in electroluminescent devices.
Uniqueness
2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and applications. Its ability to form various derivatives through substitution reactions further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C20H12N2O4 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H12N2O4/c21-9-14-15(10-5-7-11(23)8-6-10)16-17(24)12-3-1-2-4-13(12)18(25)19(16)26-20(14)22/h1-8,15,23H,22H2 |
InChI Key |
ZDKYVWRNATURHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)O)C#N)N |
Origin of Product |
United States |
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